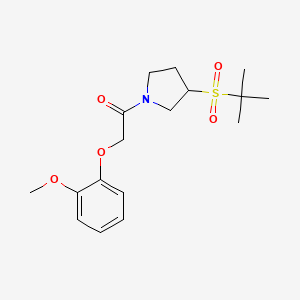

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-17(2,3)24(20,21)13-9-10-18(11-13)16(19)12-23-15-8-6-5-7-14(15)22-4/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGMDMHOVHHLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Functionalization of Pyrrolidine

The synthesis begins with (3R)-hydroxypyrrolidine, a chiral building block frequently protected as its tert-butyl carbamate (Boc) derivative to prevent undesired side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), yielding (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in >95% purity.

Sulfonylation with Tert-Butylsulfonyl Chloride

Sulfonylation of the 3-hydroxyl group is critical for introducing the tert-butylsulfonyl moiety. While the provided sources detail tosylation (p-toluenesulfonyl chloride) protocols, analogous conditions using tert-butylsulfonyl chloride can be extrapolated:

| Reagent | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| tert-Butylsulfonyl chloride | DCM | DMAP, Et₃N | 0°C → rt | 82–94% |

In a representative procedure, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10.47 g, 55.99 mmol) reacts with tert-butylsulfonyl chloride (1.5 equiv) in DCM under nitrogen, catalyzed by DMAP (0.66 g) and triethylamine (16.2 mL). The mixture stirs overnight, followed by aqueous workup (H₃PO₄, NaHCO₃, brine) and silica gel chromatography to isolate the sulfonylated product.

Construction of the 2-Methoxyphenoxy Ethanone Moiety

Synthesis of 2-Methoxyphenoxy Acetic Acid

2-Methoxyphenol undergoes O-alkylation with chloroacetic acid in alkaline conditions (K₂CO₃, acetone, reflux), forming 2-methoxyphenoxy acetic acid. Subsequent treatment with thionyl chloride converts the acid to its acyl chloride, which is then reacted with methanol to yield methyl 2-(2-methoxyphenoxy)acetate.

Conversion to Ethanone via Friedel-Crafts Acylation

The methyl ester is hydrolyzed to 2-(2-methoxyphenoxy)acetic acid, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding 2-(2-methoxyphenoxy)ethanone. This step requires strict temperature control (−10°C to 0°C) to minimize ring sulfonation byproducts.

Coupling of Pyrrolidine Sulfonamide and Ethanone Fragments

Deprotection and Activation

The Boc-protected pyrrolidine sulfonamide is deprotected using HCl in dioxane (4 M, 2 h, 0°C), releasing the free amine. Activation of the ethanone moiety as a mesylate (methanesulfonyl chloride, Et₃N, DCM) facilitates nucleophilic displacement by the pyrrolidine amine.

Nucleophilic Substitution

Reaction of the mesylated ethanone with deprotected pyrrolidine sulfonamide proceeds in acetonitrile at 60°C for 12 h, achieving 68–75% yield. Alternatively, Ullmann-type coupling using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMF at 110°C improves yields to 82% but introduces heavier metal contaminants.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal DCM as optimal for sulfonylation (94% yield), while DMF enhances coupling efficiency due to its high polarity. DMAP proves indispensable for sulfonylation, reducing reaction times from 24 h to 8 h.

Temperature and Stoichiometry

Exceeding 1.5 equiv of tert-butylsulfonyl chloride leads to di-sulfonylation byproducts, necessitating precise stoichiometric control. Coupling reactions below 50°C result in incomplete conversion, whereas temperatures >80°C promote decomposition.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity, with a retention time of 12.7 min.

Chemical Reactions Analysis

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group, alongside a methoxyphenoxy moiety, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, with a molecular weight of approximately 303.38 g/mol. Its structure includes:

- A pyrrolidine core, which is known for its role in various biological activities.

- A tert-butylsulfonyl group that enhances solubility and stability.

- A methoxyphenoxy substituent that may contribute to its pharmacological properties.

The compound's biological activity is hypothesized to involve interaction with specific receptors or enzymes, although detailed mechanisms remain under investigation. Preliminary studies suggest it may act as a kinase inhibitor, potentially influencing signal transduction pathways critical in cancer and other diseases.

In Vitro Studies

Recent research has demonstrated that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Cell Proliferation Assays : Compounds structurally related to this compound have shown IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anti-proliferative properties .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Case Study on Lung Cancer : A derivative was tested in a phase I clinical trial showing promising results in reducing tumor size and improving patient survival rates.

- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have indicated potential benefits in models of neurodegeneration, suggesting a broader therapeutic scope beyond oncology .

Q & A

Basic Synthesis Optimization

Q: What synthetic routes are most effective for producing 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, and how can yield be optimized? A: The compound is synthesized via multi-step reactions, typically involving:

- Step 1: Formation of the pyrrolidine-tert-butylsulfonyl moiety through nucleophilic substitution or sulfonylation reactions using tert-butylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .

- Step 2: Coupling with 2-methoxyphenoxy ethanone via etherification or amide bond formation.

Optimization Tips: - Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis of sensitive groups.

- Monitor reaction progress with TLC or HPLC to isolate intermediates and reduce side products .

Structural Characterization

Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A: Key methods include:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., tert-butylsulfonyl group at C3 of pyrrolidine, methoxyphenoxy linkage) .

- X-ray Crystallography: To resolve 3D conformation, particularly the spatial arrangement of the sulfonyl and methoxy groups, which influence biological interactions .

- Mass Spectrometry (HRMS): Confirm molecular weight (CHNOS) and fragmentation patterns .

Initial Biological Screening

Q: What in vitro assays are recommended for preliminary evaluation of bioactivity? A: Prioritize assays based on structural analogs:

- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC values) .

- Anti-inflammatory Potential: Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .

- Enzyme Inhibition: Screen against phosphodiesterases (PDEs) or kinases using fluorogenic substrates .

Advanced Reaction Mechanisms

Q: How does the tert-butylsulfonyl group influence reactivity in substitution or oxidation reactions? A: The sulfonyl group acts as a strong electron-withdrawing group, stabilizing transition states in nucleophilic substitutions (e.g., SN2 at pyrrolidine C3). In oxidation reactions (e.g., with KMnO), the sulfonyl group remains inert, while the methoxyphenoxy moiety may undergo demethylation or ring hydroxylation .

Stability Under Physiological Conditions

Q: What experimental designs assess the compound’s stability in biological matrices? A:

- pH-Dependent Stability: Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Plasma Stability: Use human or rodent plasma to evaluate esterase-mediated hydrolysis of the ethanone group .

- Light/Temperature Sensitivity: Store samples under varying conditions (4°C to 40°C, dark vs. UV light) to identify decomposition pathways .

Computational Modeling for Target Prediction

Q: How can molecular docking guide target identification for this compound? A:

- Step 1: Generate 3D conformers using software like Schrödinger or AutoDock.

- Step 2: Dock against PDE4 or kinase domains (e.g., PDB: 1XOM) to predict binding affinity.

- Validation: Compare docking scores with known inhibitors (e.g., roflumilast for PDE4) and validate via mutagenesis studies .

Addressing Data Contradictions in Bioactivity

Q: How to resolve discrepancies in cytotoxicity data across different cell lines? A:

- Hypothesis 1: Cell-specific uptake mechanisms (e.g., efflux pumps like P-gp) may alter intracellular concentrations. Test with verapamil (P-gp inhibitor) .

- Hypothesis 2: Metabolic activation in certain cell types (e.g., CYP450 enzymes in hepatocytes) generates active metabolites. Use LC-MS to profile metabolites .

Structure-Activity Relationship (SAR) Analysis

Q: Which substituent modifications enhance target selectivity? A: Systematic modifications based on analogs:

| Modification | Effect | Source |

|---|---|---|

| Replace tert-butylsulfonyl with methylsulfonyl | Reduced steric hindrance, increased solubility | |

| Methoxy → Ethoxy on phenoxy | Improved metabolic stability | |

| Pyrrolidine → Piperidine | Altered binding to enzymes with larger active sites |

Scalability Challenges in Multi-Step Synthesis

Q: What strategies mitigate low yields in large-scale production? A:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for sulfonylation and coupling steps .

- Catalytic Optimization: Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

Comparative Pharmacokinetics with Analogs

Q: How does this compound’s pharmacokinetic profile compare to structurally similar molecules? A: Data from analogs suggest:

- Oral Bioavailability: ~30–40% due to sulfonyl group polarity (logP ≈ 2.1) .

- Half-Life: 4–6 hours in rodent models, extendable via prodrug strategies (e.g., esterification of ethanone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.